molecular formula C18H19FN4O B6963822 N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine

N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine

Cat. No.: B6963822
M. Wt: 326.4 g/mol
InChI Key: DILUMTSKNWDRRS-UHFFFAOYSA-N
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Description

N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a pyridine ring, a fluorophenoxy group, and an imidazole moiety.

Properties

IUPAC Name

N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-13(18-20-9-10-23(18)2)21-11-14-3-8-17(22-12-14)24-16-6-4-15(19)5-7-16/h3-10,12-13,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILUMTSKNWDRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)NCC2=CN=C(C=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with a halogenated pyridine intermediate.

    Attachment of the imidazole moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to introduce the imidazole group onto the pyridine ring.

    Final assembly: The final step involves the formation of the ethanamine linkage through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy or pyridine moieties, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, under atmospheric or elevated pressure.

    Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully or partially hydrogenated compounds.

Scientific Research Applications

N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[6-(4-chlorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine
  • N-[[6-(4-bromophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine
  • N-[[6-(4-methylphenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine

Uniqueness

N-[[6-(4-fluorophenoxy)pyridin-3-yl]methyl]-1-(1-methylimidazol-2-yl)ethanamine is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

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